An In-Depth Technical Guide to 2-(Methylthio)isoindoline-1,3-dione (CAS 40167-20-2)
An In-Depth Technical Guide to 2-(Methylthio)isoindoline-1,3-dione (CAS 40167-20-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)isoindoline-1,3-dione, also known as N-(methylthio)phthalimide, is a stable, solid reagent that serves as an efficient electrophilic methylthiolating agent.[1] Its utility lies in the introduction of the methylthio (-SMe) group into a variety of organic molecules. The incorporation of a methylthio moiety can significantly influence a compound's biological activity and pharmacokinetic properties, making this reagent a valuable tool in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 2-(Methylthio)isoindoline-1,3-dione, with a focus on its practical use in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use. The key properties of 2-(Methylthio)isoindoline-1,3-dione are summarized below.
| Property | Value | Source |
| CAS Number | 40167-20-2 | [1] |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| IUPAC Name | 2-(methylsulfanyl)isoindole-1,3-dione | [1] |
| Synonyms | N-(Methylthio)phthalimide, N-(methylthio)phthalimide 97 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Solubility | Moderately soluble in organic solvents |
Spectroscopic Data for Characterization:
The identity and purity of 2-(Methylthio)isoindoline-1,3-dione can be confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbonyl, aromatic, and methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the imide functionality.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Synthesis of 2-(Methylthio)isoindoline-1,3-dione
Reaction Scheme:
Figure 1: General synthesis of 2-(Methylthio)isoindoline-1,3-dione.
Detailed Experimental Protocol:
Materials:
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Phthalimide
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Methanesulfenyl chloride (or a suitable precursor for its in situ generation, such as dimethyl disulfide and sulfuryl chloride)
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Anhydrous triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with phthalimide (1.0 equivalent) and anhydrous dichloromethane.
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Base Addition: The suspension is cooled to 0 °C in an ice bath, and anhydrous triethylamine (1.1 equivalents) is added dropwise via a syringe.
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Sulfenyl Chloride Addition: A solution of methanesulfenyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) or by column chromatography on silica gel to afford 2-(Methylthio)isoindoline-1,3-dione as a solid.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is crucial as sulfenyl chlorides are sensitive to moisture.
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Base: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
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Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
Reactivity and Mechanistic Insights
The primary utility of 2-(Methylthio)isoindoline-1,3-dione stems from its ability to act as an electrophilic methylthiolating agent. The nitrogen-sulfur (N-S) bond is polarized, rendering the sulfur atom susceptible to nucleophilic attack.
General Reaction Mechanism:
Figure 2: Nucleophilic attack on the sulfur atom of 2-(Methylthio)isoindoline-1,3-dione.
Reactions with Nucleophiles:
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Carbon Nucleophiles: 2-(Methylthio)isoindoline-1,3-dione reacts with a variety of carbon-based nucleophiles.
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Indoles: As a key application, it is used for the regioselective methylthiolation of indoles at the C3 position.[1]
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Enolates and Enamines: It is expected to react with enolates and enamines to produce α-methylthiolated carbonyl compounds and β-methylthiolated enamines, respectively.
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Organometallic Reagents: Reactions with Grignard reagents and organolithium compounds can also lead to the formation of thioethers.
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Heteroatom Nucleophiles:
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Thiols: The reaction with thiols would likely result in the formation of unsymmetrical disulfides.
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Amines and Alcohols: While less common, reactions with amines and alcohols could potentially occur under specific conditions to form sulfenamides and sulfenates, respectively.
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Applications in Research and Drug Development
The ability to introduce a methylthio group into organic molecules makes 2-(Methylthio)isoindoline-1,3-dione a valuable reagent in several areas:
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Medicinal Chemistry: The phthalimide moiety itself is a well-established pharmacophore found in a variety of therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[2] The introduction of a methylthio group can be a strategic modification in drug design to modulate potency, selectivity, and metabolic stability.
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Agrochemicals: The development of novel fungicides and insecticides often involves the incorporation of sulfur-containing functional groups. N-thioimides and their derivatives have been explored in agricultural chemistry.
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Organic Synthesis: As a stable and easy-to-handle solid, 2-(Methylthio)isoindoline-1,3-dione offers a convenient alternative to gaseous and highly reactive methylthiolating agents like methylsulfenyl chloride.[1] This makes it a practical choice for complex molecule synthesis where mild reaction conditions are required.
Illustrative Application: Methylthiolation of Indole
The following protocol demonstrates the utility of 2-(Methylthio)isoindoline-1,3-dione in the C3-methylthiolation of indole.[1]
Reaction Workflow:
Figure 3: Workflow for the methylthiolation of indole.
Detailed Protocol:
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To a solution of indole (1.0 mmol) in dichloromethane (10 mL), add 2-(Methylthio)isoindoline-1,3-dione (1.1 mmol).
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Stir the mixture at room temperature for 4 hours.
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Monitor the reaction by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-(methylthio)indole.[1]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all chemical reagents should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for 2-(Methylthio)isoindoline-1,3-dione was not found in the provided search results, safety precautions can be inferred from data on structurally related phthalimide derivatives.[3][4][5]
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][4]
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3][4]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Hazard Identification (based on related compounds):
Conclusion
2-(Methylthio)isoindoline-1,3-dione is a valuable and versatile reagent for the electrophilic introduction of a methylthio group into organic molecules. Its stability, ease of handling, and reactivity with a range of nucleophiles make it an attractive tool for researchers in organic synthesis, medicinal chemistry, and drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists to effectively and safely utilize this reagent in their research endeavors.
References
-
2-(Methylthio)isoindoline-1,3-dione | C9H7NO2S | CID 4101460. PubChem. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. Available at: [Link]
Sources
- 1. 2-(Methylthio)isoindoline-1,3-dione | C9H7NO2S | CID 4101460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicea.com [chemicea.com]
- 5. fishersci.com [fishersci.com]
